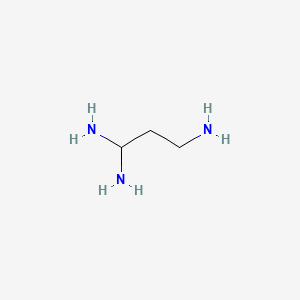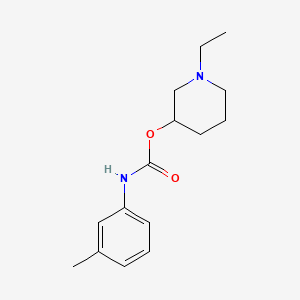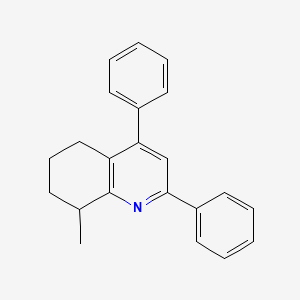
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with methyl and diphenyl substitutions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. For instance, tetrahydroquinolines can be produced by hydrogenation of quinolines, a process that is often reversible . Another common method is the Skraup synthesis, which involves heating an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic hydrogenation processes. These methods are scalable and can produce large quantities of the desired compound with high purity. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound’s structure allows it to bind to these targets, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline, commonly used in medicinal chemistry.
3-Methyl-5,6,7,8-tetrahydroquinoline: Another derivative with similar structural features.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of methyl and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
32605-80-4 |
|---|---|
Formule moléculaire |
C22H21N |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
8-methyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C22H21N/c1-16-9-8-14-19-20(17-10-4-2-5-11-17)15-21(23-22(16)19)18-12-6-3-7-13-18/h2-7,10-13,15-16H,8-9,14H2,1H3 |
Clé InChI |
YHIVKUULTMZORE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


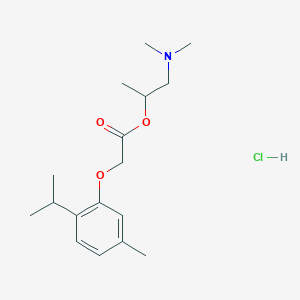
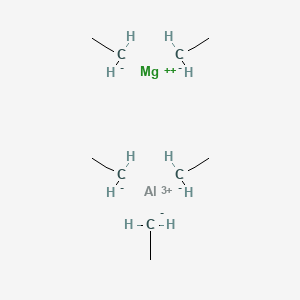
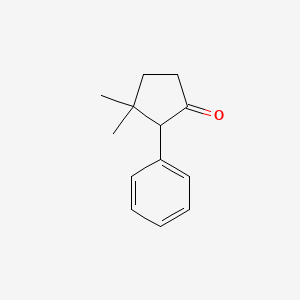
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)
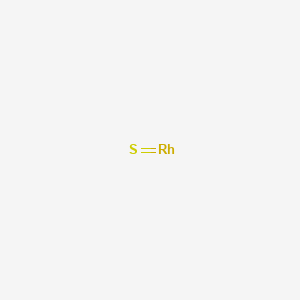

![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)

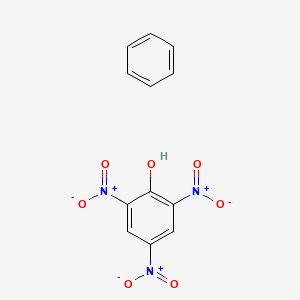
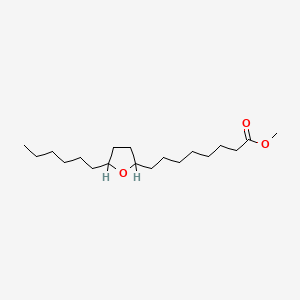
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
